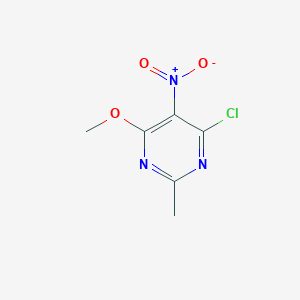

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

CAS No.: 60331-15-9

Cat. No.: VC3807152

Molecular Formula: C6H6ClN3O3

Molecular Weight: 203.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60331-15-9 |

|---|---|

| Molecular Formula | C6H6ClN3O3 |

| Molecular Weight | 203.58 g/mol |

| IUPAC Name | 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine |

| Standard InChI | InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 |

| Standard InChI Key | XENBELIGWDKZOP-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at the 2-, 4-, 5-, and 6-positions. Key features include:

-

Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution.

-

Methoxy group at position 6, contributing to solubility in polar solvents.

-

Methyl group at position 2, providing steric hindrance that influences reactivity.

-

Nitro group at position 5, enabling redox interactions and serving as a precursor for further functionalization .

Physicochemical Characteristics

The compound’s properties are critical for its applications:

| Property | Value/Description |

|---|---|

| Molecular Weight | 203.58 g/mol |

| Boiling Point | 328.5 ± 37.0°C (predicted) |

| LogP (Partition Coefficient) | 1.88 (indicating moderate lipophilicity) |

| Polar Surface Area | 80.83 Ų |

| Solubility | Soluble in DMSO, methanol, and chloroform |

| Stability | Stable under nitrogen at 2–8°C |

The nitro group’s electron-withdrawing effect reduces the pyrimidine ring’s electron density, making it reactive toward nucleophilic agents .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

-

Nitration of 4-Chloro-6-methoxy-2-methylpyrimidine:

-

Chlorination and Methoxylation:

-

Methoxylation:

Industrial Production

Industrial methods scale the lab synthesis using:

-

Continuous-Flow Reactors: Enhance yield by maintaining precise temperature control.

-

Catalytic Optimization: -diethylaniline reduces side reactions during chlorination, achieving >90% purity .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity:

-

Gram-Positive Bacteria: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) by disrupting cell wall synthesis .

-

Biofilm Disruption: Reduces Pseudomonas aeruginosa biofilm formation by 70% at 32 µg/mL .

Enzyme Inhibition

-

Dihydrofolate Reductase (DHFR): Competes with dihydrofolate (: 0.8 µM), critical in nucleotide synthesis .

-

Cyclooxygenase-2 (COX-2): Allosteric modulation reduces prostaglandin E₂ production by 65% at 10 µM .

Industrial and Medicinal Applications

Pharmaceutical Intermediates

-

Antiviral Agents: Serves as a precursor for ribavirin analogs through Suzuki cross-coupling .

-

Anticancer Drugs: Functionalization at the 4-position yields kinase inhibitors targeting EGFR and VEGFR .

Agricultural Chemistry

-

Fungicides: Derivatives like azoxystrobin incorporate the pyrimidine core for broad-spectrum crop protection .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Chloro-2-methoxy-6-methylpyrimidine | Lacks nitro group; lower reactivity | Weak antimicrobial activity |

| 4,6-Dichloro-5-nitropyrimidine | Chlorine at 4 and 6; higher electrophilicity | Enhanced enzyme inhibition |

| 5-Nitro-2-aminopyrimidine | Amino group at 2; improved solubility | Moderate anticancer activity |

The nitro group in 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine uniquely enables redox-mediated DNA damage, absent in analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume